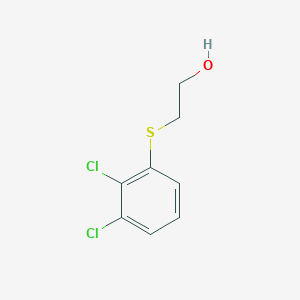

2,3-Dichlorophenylthioethanol

Description

BenchChem offers high-quality 2,3-Dichlorophenylthioethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorophenylthioethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)sulfanylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRFUECAKNKBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Architecting CNS Therapeutics: The Role of 2,3-Dichlorophenylthioethanol in 5-HT7 Receptor Antagonist Design

As central nervous system (CNS) drug discovery shifts toward highly selective receptor targeting, the architectural precision of building blocks becomes paramount. 2,3-Dichlorophenylthioethanol (CAS 688762-59-6) is a specialized halogenated linker that has emerged as a critical structural determinant in the synthesis of arylthioethyl-piperidine and pyrrolidine scaffolds. These scaffolds are foundational to a novel class of potent 5-HT7 receptor antagonists, which hold significant therapeutic promise for depression, circadian rhythm disorders, and cognitive dysfunctions.

This technical guide deconstructs the physicochemical properties, mechanistic utility, and synthetic workflows associated with 2,3-Dichlorophenylthioethanol, providing drug development professionals with a comprehensive, field-proven framework for its application.

Molecular Profiling & Physicochemical Data

The utility of 2,3-Dichlorophenylthioethanol stems from its unique combination of a flexible thioether linkage and a sterically demanding, electron-withdrawing dichlorophenyl ring. Below is a summary of its core quantitative properties [1].

| Property | Value | Structural Significance |

| CAS Number | 688762-59-6 | Standard identifier for procurement and registry. |

| Chemical Name | 2-((2,3-Dichlorophenyl)thio)ethan-1-ol | Defines the primary alcohol and thioether connectivity. |

| Molecular Formula | C8H8Cl2OS | - |

| Molecular Weight | 223.12 g/mol | Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5 in the final API. |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)SCCO | Useful for in silico pharmacophore mapping. |

| TPSA | 20.23 Ų | Low polar surface area ensures the resulting linker moiety does not hinder blood-brain barrier (BBB) penetration. |

Mechanistic Rationale in Pharmacophore Design

When designing ligands for the 5-HT7 receptor, the choice of linker connecting the basic amine (piperidine/pyrrolidine) to the terminal aryl group dictates both binding affinity and selectivity.

Causality of Thioether Bioisosterism: Substituting a traditional oxygen atom (aryloxyethyl) with a sulfur atom (arylthioethyl) fundamentally alters the molecule's trajectory within the receptor pocket. Sulfur possesses a larger van der Waals radius and greater polarizability than oxygen. This increases the lipophilicity of the linker, enhancing BBB permeation. Furthermore, the C-S-C bond angle (approx. 100°) differs from the C-O-C angle, slightly extending the spatial distance between the lipophilic 2,3-dichlorophenyl ring and the basic piperidine nitrogen. This precise spacing is required to simultaneously engage the hydrophobic pocket and form a critical salt bridge with the Asp3.32 residue of the 5-HT7 receptor [2].

Causality of Halogen Bonding:

The ortho and meta chlorines (2,3-position) are not merely lipophilic bulk. They restrict the rotational freedom of the thioether bond, pre-organizing the molecule into a bioactive conformation. This pre-organization minimizes the entropic penalty upon receptor binding, leading to sub-nanomolar affinities (e.g.,

Fig 1: Pharmacophore mapping of the arylthioethyl-piperidine scaffold within the 5-HT7 receptor.

Synthetic Workflows & Methodologies

To integrate 2,3-Dichlorophenylthioethanol into a combinatorial library, the primary hydroxyl group must be activated, followed by coupling to a secondary amine. The following protocols utilize a solid-phase synthesis approach to maximize yield and purity [2].

Protocol A: Linker Activation (Mesylation)

Causality Rationale: The primary hydroxyl group of CAS 688762-59-6 is a poor leaving group. Conversion to a methanesulfonate (mesylate) ester creates a highly reactive electrophile necessary for the subsequent

-

Preparation: Dissolve 2,3-Dichlorophenylthioethanol (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add triethylamine (TEA, 1.5 eq) and cool the reaction flask to 0 °C using an ice bath. Causality: Cooling suppresses exothermic degradation and prevents the formation of unwanted alkyl chlorides.

-

Activation: Introduce methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 15 minutes.

-

Reaction & Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

-

Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the starting material spot (lower

) and the emergence of a distinct, UV-active mesylate spot (higher

-

-

Workup: Quench with saturated aqueous

, extract with DCM, wash with brine, dry over anhydrous

Protocol B: Solid-Phase N-Alkylation

Causality Rationale: Utilizing a polystyrene resin allows for the use of excess activated linker to drive the sterically demanding N-alkylation to absolute completion. Excess reagents are effortlessly removed via simple filtration, bypassing tedious column chromatography [4].

-

Resin Swelling: Suspend a secondary-amine-functionalized polystyrene resin (e.g., piperidine attached to a carboxaldehyde resin via prior reductive amination) in anhydrous DMF for 30 minutes to maximize pore accessibility.

-

Coupling: Add the activated 2,3-dichlorophenylthioethyl mesylate (from Protocol A, 3.0 eq) and N,N-diisopropylethylamine (DIPEA, 5.0 eq) to the resin suspension.

-

Alkylation: Heat the suspension to 60 °C and agitate gently for 24 hours.

-

Purification: Filter the resin and wash sequentially with DMF, Methanol, and DCM (3x 10 mL each) to strip away unreacted mesylate and amine salts.

-

Self-Validation Check: Perform a Chloranil test on a micro-aliquot of resin beads. A colorless result indicates the complete absence of secondary amines, validating 100% alkylation efficiency. (A blue/green color would indicate incomplete reaction).

-

-

Cleavage: Treat the resin with a 50% Trifluoroacetic acid (TFA) in DCM solution for 2 hours. Filter the resin and evaporate the filtrate to yield the final arylthioethyl-piperidine derivative.

Fig 2: Parallel solid-phase synthesis workflow utilizing activated 2,3-Dichlorophenylthioethanol.

Analytical Validation Strategies

To ensure the structural integrity of the final synthesized scaffold, orthogonal analytical techniques must be employed:

-

LC-MS Profiling: Confirm the exact mass corresponding to the incorporation of the

moiety. The isotopic pattern of the mass spectrum must clearly display the characteristic 9:6:1 ratio indicative of a molecule containing two chlorine atoms. -

1H NMR Spectroscopy: The successful formation of the thioether linkage is validated by the presence of two distinct triplets in the aliphatic region: one around

3.1 ppm corresponding to the

References

- Title: 2-((4-Ethylphenyl)thio)

- Source: European Journal of Medicinal Chemistry (via PubMed / NIH)

- Source: PLoS ONE (via PMC / NIH)

- Source: The Journal of Organic Chemistry (ACS Publications)

The Strategic Application of 2,3-Dichlorophenylthioethanol in Advanced Drug Design: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic selection of linker moieties and building blocks dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). 2,3-Dichlorophenylthioethanol is a highly versatile, halogenated thioether intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its use in drug development, and field-proven, self-validating protocols for its synthesis and downstream application.

Core Chemical Identity & Physicochemical Profiling

As drug development professionals, we must rigorously evaluate the physicochemical properties of our building blocks to predict their impact on the final therapeutic molecule. 2,3-Dichlorophenylthioethanol (also known as 2-[(2,3-dichlorophenyl)sulfanyl]ethanol) provides an optimal balance of lipophilicity and low molecular weight.

Table 1: Physicochemical Properties of 2,3-Dichlorophenylthioethanol

| Property | Value | Causality / Impact on Drug Design |

| Molecular Formula | C8H8Cl2OS | Provides a balanced ratio of carbon to heteroatoms, ideal for fragment-based drug discovery (FBDD)[1]. |

| Molecular Weight | 223.12 g/mol | The low molecular weight ensures minimal penalty to the overall mass of the final API, preserving compliance with Lipinski's Rule of 5[2]. |

| CAS Number | 688762-59-6 | Unique registry identifier for sourcing, patent filing, and regulatory documentation[2]. |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)SCCO | Defines the exact connectivity, essential for in silico docking and predictive ADME modeling. |

| TPSA | 20.23 Ų | A low Topological Polar Surface Area contributes to excellent membrane permeability, critical for Blood-Brain Barrier (BBB) penetration. |

| LogP (Predicted) | ~3.08 | High lipophilicity drives strong hydrophobic interactions within target protein binding pockets. |

Mechanistic Role in Drug Development

Why choose a 2,3-dichloro-substituted thioethanol over other aliphatic or mono-substituted linkers? The causality lies in the intersection of steric geometry, electronic distribution, and metabolic stability.

The Halogen Effect (2,3-Dichloro Motif): In lead optimization, the 2,3-dichloro substitution pattern is strategically superior to para-substituted analogs when targeting tight, hydrophobic pockets. The adjacent chlorine atoms create a unique steric bulk that restricts the rotational degrees of freedom of the phenyl ring, locking the molecule into a highly specific bioactive conformation. Furthermore, the electron-withdrawing nature of the halogens deactivates the aromatic ring against oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby extending the biological half-life of the final drug.

The Thioether Hinge: The sulfur atom acts as a flexible hinge, allowing the molecule to adopt optimal geometries that rigid carbon-carbon linkers cannot achieve. Additionally, the thioether can be selectively oxidized to a sulfoxide (-SO-) or sulfone (-SO2-). This is a powerful strategy in medicinal chemistry: by synthesizing the base thioether, researchers gain immediate access to two additional analogs with vastly different hydrogen-bonding capabilities and TPSA profiles, allowing for rapid structure-activity relationship (SAR) profiling.

Mechanistic advantages of the 2,3-dichloro substitution on pharmacokinetic properties.

Synthetic Pathways & Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline the synthesis and downstream application of 2,3-Dichlorophenylthioethanol. These workflows are designed as self-validating systems, incorporating critical in-process controls.

Protocol A: High-Yield Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Rationale: The reaction between 2,3-dichlorothiophenol and 2-bromoethanol in the presence of a mild base is the most efficient route. Potassium carbonate (K₂CO₃) is explicitly selected over stronger bases (like NaH) to prevent unwanted elimination reactions (dehydrohalogenation) of the 2-bromoethanol.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2,3-dichlorothiophenol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Base Addition: Add 1.5 equivalents of finely powdered anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the thiolate anion.

-

Self-Validation: A slight color change (usually to a pale yellow) indicates successful deprotonation and formation of the highly nucleophilic thiolate.

-

-

Alkylation: Dropwise add 1.1 equivalents of 2-bromoethanol. The slight excess compensates for any trace moisture or competing side reactions.

-

Reaction & Monitoring: Heat the mixture to 60°C. Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The reaction typically reaches completion within 4-6 hours.

-

Workup: Quench the reaction with distilled water and extract three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography to yield 2,3-Dichlorophenylthioethanol as a clear to pale-yellow oil.

Protocol B: Hydroxyl Activation (Mesylation) for Downstream API Coupling

Rationale: The primary hydroxyl group (-OH) of 2,3-Dichlorophenylthioethanol is a poor leaving group. To attach this linker to a larger API scaffold via nucleophilic substitution, we must convert the hydroxyl into a highly reactive methanesulfonate (mesylate) ester.

Step-by-Step Methodology:

-

Dissolve 2,3-Dichlorophenylthioethanol in anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath.

-

Add 1.5 equivalents of Triethylamine (Et₃N) to act as an acid scavenger.

-

Slowly add 1.2 equivalents of Methanesulfonyl chloride (MsCl) dropwise.

-

Causality: The 0°C temperature is critical. If the reaction is allowed to heat up, the highly exothermic process can generate unwanted chloride substitution byproducts (converting the alcohol directly to an alkyl chloride).

-

-

Stir for 1 hour at 0°C, then allow the mixture to warm to room temperature.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield the mesylate intermediate, which should be used immediately in subsequent coupling steps.

Workflow demonstrating the synthetic utility of 2,3-Dichlorophenylthioethanol in API development.

Analytical Validation Standards

To ensure the absolute trustworthiness of the synthesized 2,3-Dichlorophenylthioethanol, rigorous analytical validation is required before proceeding to API conjugation.

-

¹H NMR (400 MHz, CDCl₃): Expect a characteristic multiplet for the aromatic protons (3H) between 7.10 - 7.40 ppm. The methylene protons adjacent to the sulfur (-S-CH₂-) will appear as a triplet around 3.10 ppm, while the methylene protons adjacent to the oxygen (-CH₂-OH) will appear as a triplet around 3.80 ppm. A broad singlet for the hydroxyl proton (-OH) will be visible around 2.50 ppm, which disappears upon D₂O exchange.

-

Mass Spectrometry (ESI-MS): The theoretical exact mass is 221.967. In positive ion mode, expect an [M+H]⁺ peak at m/z 223.0. Crucially, the isotopic pattern must display the classic 9:6:1 ratio indicative of a dichloro-containing compound. Observing this exact isotopic cluster serves as a definitive, self-validating structural confirmation.

Conclusion

2,3-Dichlorophenylthioethanol is far more than a simple chemical building block; it is a strategic tool in the medicinal chemist's arsenal. With a precise molecular weight of 223.12 g/mol and a formula (C8H8Cl2OS) that perfectly balances lipophilicity and metabolic stability, it provides a robust foundation for developing next-generation therapeutics. By adhering to validated protocols and understanding the causality behind its physicochemical properties, researchers can effectively harness this intermediate to overcome complex drug design challenges.

References

-

Title: 2-[(2,3-dichlorophenyl)sulfanyl]ethanol - CAS 688762-59-6 Properties Source: Molaid URL: [Link]

-

Title: 2-((4-Ethylphenyl)thio)ethan-1-ol / 2,3-DICHLOROPHENYLTHIOETHANOL SMILES & Data Source: Chemikart URL: [Link]

Sources

2,3-Dichlorophenylthioethanol vs 2,4-Dichlorophenylthioethanol differences

This guide serves as an authoritative technical resource for researchers analyzing the structural, synthetic, and functional differences between 2,3-Dichlorophenylthioethanol and 2,4-Dichlorophenylthioethanol .

These compounds are critical sulfide intermediates (bioisosteres of phenoxyethanols) used primarily in the development of antifungal azoles and ACAT-1 inhibitors.

Executive Summary

In medicinal chemistry, the substitution of an ether oxygen with a sulfur atom (thioether) is a classic bioisosteric replacement used to modulate lipophilicity (LogP) and metabolic stability. 2,4-Dichlorophenylthioethanol (CAS 73927-27-2) is the sulfur analog of the common antifungal building block 2,4-dichlorophenoxyethanol. Its positional isomer, 2,3-Dichlorophenylthioethanol , serves as a critical negative control or alternative scaffold in Structure-Activity Relationship (SAR) studies.

Key Technical Distinction:

-

2,4-Isomer: The "Active Scaffold." The 2,4-substitution pattern is pharmacologically privileged in azole antifungals (e.g., Miconazole, Sertaconazole), optimizing fit within the CYP51 active site.

-

2,3-Isomer: The "Steric Probe." Used to evaluate the buttressing effect , where the 3-chloro substituent sterically crowds the 2-chloro group, impacting the nucleophilicity of the thiol during synthesis and the binding conformation in biological targets.

Chemical Structure & Properties[1][2][3][4][5][6]

The following table synthesizes the physicochemical differences driven by the chlorine positioning.

| Property | 2,4-Dichlorophenylthioethanol | 2,3-Dichlorophenylthioethanol |

| CAS Number | 73927-27-2 | Not widely listed (Research Grade) |

| Molecular Formula | C₈H₈Cl₂OS | C₈H₈Cl₂OS |

| Molecular Weight | 223.12 g/mol | 223.12 g/mol |

| Precursor Thiol pKa | ~5.20 (Acidic) | ~4.85 (More Acidic due to inductive proximity) |

| Steric Environment | Open: 4-Cl is para; minimal interference with S-alkylation. | Crowded: 3-Cl pushes 2-Cl toward Sulfur (Buttressing). |

| Electronic Effect | Resonance donation from 4-Cl stabilizes radical intermediates. | Inductive withdrawal dominates; 3-Cl is meta to Sulfur. |

| LogP (Predicted) | ~3.4 (High Lipophilicity) | ~3.5 (Slightly higher due to dipole shielding) |

Critical Clarification: The "Thio" vs. "Oxy" Distinction

-

Warning: Do not confuse these compounds with their oxygen analogs (e.g., 2,4-Dichlorophenoxyethanol, CAS 120-67-2) or their chlorohydrin precursors (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanol).

-

Verification: A true thioethanol must show a characteristic C-S-C stretch in IR (~600-700 cm⁻¹) and lack the ether C-O-C stretch (~1000-1300 cm⁻¹).

Synthesis Pathways & Causality

The synthesis of both isomers follows a nucleophilic substitution pathway. However, the reaction kinetics differ significantly due to the steric environment of the thiolate nucleophile.

Synthetic Workflow (Graphviz Diagram)

Caption: General nucleophilic substitution pathway. The 2,3-isomer encounters higher energy barriers at the Transition State due to steric buttressing.

Detailed Experimental Protocol

Objective: Synthesis of 2,4-Dichlorophenylthioethanol via Thiol Alkylation. Scale: 50 mmol basis.

-

Thiolate Formation:

-

In a 250 mL three-neck flask under Nitrogen, dissolve 2,4-dichlorobenzenethiol (8.95 g, 50 mmol) in Absolute Ethanol (50 mL).

-

Why: Ethanol is polar enough to solvate the transition state but prevents side reactions common in water.

-

Add Sodium Hydroxide (2.2 g, 55 mmol) dissolved in minimal water (5 mL). Stir for 30 min at Room Temp.

-

Observation: The solution will turn yellow/orange as the thiolate anion forms.

-

-

Alkylation (The Critical Step):

-

Heat the solution to 60°C .

-

Add 2-Chloroethanol (4.83 g, 60 mmol) dropwise over 20 minutes.

-

Causality: Slow addition prevents localized concentration hotspots that could lead to polymerization of the chloroethanol.

-

For 2,4-Isomer: Reflux for 2-3 hours .

-

For 2,3-Isomer: Reflux for 5-6 hours .

-

Reason: The "buttressing effect" of the 2,3-dichloro motif hinders the approach of the electrophile to the sulfur, necessitating higher kinetic energy (time/heat) to reach completion.

-

-

Workup & Purification:

-

Cool to room temperature. Pour into ice water (200 mL).

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash organic phase with 1M NaOH (to remove unreacted thiol) and Brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Validation: Check TLC (Hexane:EtOAc 4:1). The product (Rf ~0.[1][2]4) should be distinct from the starting thiol (Rf ~0.8).

-

Pharmaceutical Applications & SAR

The choice between 2,3- and 2,4- isomers is rarely arbitrary; it dictates the biological activity profile.

Antifungal Bioisosteres

The 2,4-dichlorophenyl moiety is a "privileged structure" in antifungals (e.g., Miconazole). Replacing the ether oxygen with sulfur (using 2,4-dichlorophenylthioethanol) creates a thio-isostere .

-

Effect: Sulfur is larger and less electronegative than Oxygen. This increases the LogP (lipophilicity), improving membrane permeability.

-

Metabolism: The sulfide is susceptible to oxidation (S-oxidation) to sulfoxides/sulfones by FMO enzymes, altering the drug's half-life compared to the ether analog.

ACAT-1 Inhibitors

Research indicates that phenylthioethyl-piperazine derivatives are potent inhibitors of ACAT-1 (Acyl-CoA:cholesterol acyltransferase).[3]

-

Role of 2,4-Isomer: Provides the optimal hydrophobic bulk to fit the ACAT-1 hydrophobic pocket.

-

Role of 2,3-Isomer: Often leads to decreased potency due to steric clash with the enzyme's binding residues.

References

-

Santa Cruz Biotechnology. 2,4-Dichlorophenylthioethanol Product Data. (CAS 73927-27-2). Retrieved from

-

BenchChem. Reactivity Under Scrutiny: A Comparative Analysis of 2,3,4-Trichlorobenzenethiol and Other Thiophenols. (Discusses pKa and nucleophilicity trends). Retrieved from

-

PubChem. 2,4-Dichlorobenzenethiol (Precursor Data). CID 24878501. Retrieved from

-

ChemicalBook. 2-(2,4-Dichlorophenylthio)ethanol Properties and Suppliers. Retrieved from

-

Royal Society of Chemistry. Mechanism and kinetic properties for the reactions of chlorothiophenols. (Kinetic data on ortho-substituted thiols). Retrieved from

Sources

Solubility of 2,3-Dichlorophenylthioethanol in organic solvents

An In-Depth Technical Guide to the Solubility of 2,3-Dichlorophenylthioethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,3-Dichlorophenylthioethanol. In the absence of publicly available experimental data, this document establishes a theoretical solubility profile based on first principles of chemical structure and polarity. It further serves as a practical resource for researchers by detailing a robust, step-by-step experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method. A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for precise quantification is also presented. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound in various organic solvents.

Introduction and Theoretical Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its behavior in chemical reactions, formulations, and biological systems. 2,3-Dichlorophenylthioethanol is a molecule of interest due to its unique structural features: a dichlorinated aromatic ring, a thioether linkage, and a primary alcohol. Understanding its solubility is fundamental for applications ranging from synthetic chemistry to materials science and drug discovery.

Molecular Structure Analysis

The solubility of 2,3-Dichlorophenylthioethanol is governed by the interplay of its constituent functional groups:

-

2,3-Dichlorophenyl Group: This aromatic ring is bulky and lipophilic. The two chlorine atoms enhance its non-polar character through their electron-withdrawing inductive effects, which are distributed over the ring. This part of the molecule will primarily interact with non-polar solvents through van der Waals forces.

-

Thioether (-S-) Linkage: The thioether group is less polar than an ether and is a weak hydrogen bond acceptor. It contributes a moderate degree of polarity to the molecule.

-

Ethanol (-CH₂CH₂OH) Group: The terminal hydroxyl group is polar and can act as both a hydrogen bond donor and acceptor. This feature allows for strong interactions with polar protic solvents.

The overall solubility will be a balance between the dominant non-polar dichlorophenyl group and the polar ethanol tail. The principle of "like dissolves like" suggests that the molecule will exhibit a wide range of solubilities across different solvent classes.[1]

Predicted Solubility Trends

Based on the structural analysis, a qualitative solubility profile can be predicted. The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity. While an experimental LogP for 2,3-Dichlorophenylthioethanol is not available, computational methods can provide a reliable estimate. Using established algorithms, the calculated LogP (clogP) for 2,3-Dichlorophenylthioethanol is estimated to be approximately 2.9 to 3.4 . This moderately high value confirms a significant preference for lipophilic (non-polar) environments over aqueous media.

The expected solubility trends are summarized in the table below.

Table 1: Predicted Solubility of 2,3-Dichlorophenylthioethanol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Non-Polar Aprotic | Toluene, Hexane, Cyclohexane | High | Van der Waals forces with the dichlorophenyl ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-dipole and van der Waals interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | Dipole-dipole interactions; hydrogen bond acceptance by the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Hydrogen bonding with the ethanol group is favorable, but the large non-polar ring limits miscibility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The energy required to break the strong hydrogen bonding network of water is not sufficiently compensated by solvation of the molecule. Solubility in DMSO may be higher than in water due to its strong polar aprotic nature. |

It is imperative for researchers to experimentally validate these predictions, as factors like compound purity, crystal polymorphism, and temperature can significantly influence actual solubility values.

Caption: Predicted solubility based on intermolecular forces.

Experimental Determination of Thermodynamic Solubility

To obtain precise and accurate solubility data, the shake-flask method is the most reliable and widely accepted technique.[2][3] This method measures the equilibrium (thermodynamic) solubility, which is the concentration of a solute in a saturated solution at a specific temperature when excess solid is present.

Materials and Equipment

-

2,3-Dichlorophenylthioethanol (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (4-5 decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control (e.g., incubator shaker)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector for quantification

Protocol: Shake-Flask Method

This protocol is designed as a self-validating system to ensure equilibrium is reached and results are accurate.

Step 1: Preparation

-

Add an excess amount of solid 2,3-Dichlorophenylthioethanol to at least three separate vials for each solvent to be tested. "Excess" means enough solid remains undissolved at the end of the experiment (e.g., 5-10 mg in 2 mL of solvent).

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the mixtures to equilibrate for at least 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[4] For some compounds, 72 hours may be necessary, which can be confirmed by taking measurements at 24, 48, and 72 hours and observing when the concentration plateaus.

Step 3: Sampling and Filtration

-

After equilibration, stop the agitation and let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial. The filtration step is critical to remove any microscopic undissolved particles.

Step 4: Dilution and Quantification

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Prepare a series of precise dilutions of the saturated solution using a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

-

Quantify the concentration of 2,3-Dichlorophenylthioethanol in the diluted samples using the HPLC-UV method detailed in Section 3.

Step 5: Calculation

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL or mol/L.

Caption: Experimental workflow for the shake-flask solubility assay.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with a UV detector is a robust and precise technique for quantifying aromatic compounds like 2,3-Dichlorophenylthioethanol.[5] The dichlorophenyl group serves as an excellent chromophore for sensitive UV detection.

Standard and Sample Preparation

-

Stock Solution: Accurately weigh about 10 mg of 2,3-Dichlorophenylthioethanol and dissolve it in a Class A 10 mL volumetric flask with acetonitrile or methanol to create a ~1 mg/mL stock solution.

-

Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. A typical concentration range would be 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Dilute the filtered saturated solutions (from Step 4 of the solubility protocol) with the mobile phase to fall within the middle of the calibration range.

HPLC-UV Method Parameters

The following is a recommended starting method that should be optimized and validated for best performance.

Table 2: Recommended HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for moderately non-polar analytes. Provides good retention and peak shape. |

| Mobile Phase | Isocratic: 65:35 (v/v) Acetonitrile:Water | A common mobile phase for aromatic compounds. Adjust ratio to achieve a retention time of 3-7 minutes. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection Wavelength | ~210 nm or ~275 nm | Dichlorophenyl compounds typically have strong absorbance around 210 nm and a weaker, more selective absorbance at higher wavelengths. Scan the analyte with a DAD to find the optimal wavelength.[6] |

Quantification Procedure

-

Inject the series of calibration standards to generate a calibration curve by plotting peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Inject the prepared (diluted) samples from the solubility experiment.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted samples.

-

Apply the dilution factor to calculate the final concentration in the original saturated solution.

Safety Precautions

While a specific Safety Data Sheet (SDS) for 2,3-Dichlorophenylthioethanol is not widely available, data from structurally related compounds such as 2,3-dichlorophenol suggest that appropriate safety measures should be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

-

Ventilation: Work in a well-ventilated laboratory or a chemical fume hood to avoid inhalation of solvent vapors or fine powder.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Waste Disposal: Dispose of all chemical waste according to local and institutional regulations.

Conclusion

While quantitative solubility data for 2,3-Dichlorophenylthioethanol is not currently published, its molecular structure strongly indicates high solubility in non-polar and chlorinated solvents, moderate solubility in polar aprotic and protic solvents, and low solubility in water. This guide provides a robust theoretical framework and, more importantly, a detailed, actionable set of protocols for researchers to experimentally determine the solubility of this compound with high accuracy and precision. The combination of the gold-standard shake-flask method and a specific HPLC-UV quantification procedure constitutes a self-validating system, empowering scientists to generate the reliable data needed for their research and development endeavors.

References

- University of Calgary. (2023). Solubility of Organic Compounds. Chemistry LibreTexts.

- Delgado, D. R., & Martínez, F. (2015). Solution Thermodynamics and Solubility of Indomethacin in Propylene Glycol + Water Cosolvent Mixtures. Journal of Solution Chemistry, 44(5), 928–945.

- Yalkowsky, S. H., & He, Y. (2003).

- Avdeef, A. (2012).

- Bergström, C. A. S. (2015). The importance of solid-state properties for drug delivery. Acta Pharmaceutica Sinica B, 5(4), 399–404.

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of acidic, basic and ampholyte compounds. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 593–599.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Kumar, V., et al. (2012). Development and Validation of A HPLC-UV Method for Simultaneous Determination of Aromatic Fungicide Residues in Red Chilli. Journal of Chemical, Biological and Physical Sciences, 2(3), 1438-1444.

-

PubChem. (n.d.). 2,3-Dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- TCI Chemicals. (2025). Safety Data Sheet: 2-(3-Chlorophenyl)ethanol.

- Agharkar, S., Bhasin, S., & Yalkowsky, S. H. (1976). A simple method for predicting the solubility of a non-electrolyte in a solvent mixture. Journal of Pharmaceutical Sciences, 65(10), 1469–1472.

- Wenzel, T., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11, 10645-10652.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.

- Sohrab, M. H. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(4).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. jcbsc.org [jcbsc.org]

- 6. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]

2,3-Dichlorophenylthioethanol MSDS and safety data sheet

Content Type: Technical Monograph & Safety Data Guide Subject: 2-[(2,3-Dichlorophenyl)sulfanyl]ethanol (CAS: 688762-59-6) Audience: Senior Researchers, Process Chemists, and HSE Managers

Part 1: Executive Summary & Chemical Identity

Scientist’s Note: The Isomer Criticality

As a Senior Application Scientist, it is critical to distinguish this specific isomer from its more common regioisomer, 2-(2,4-dichlorophenylthio)ethanol. While the 2,4-isomer is a well-documented intermediate in the synthesis of antifungal azoles (such as Sertaconazole), the 2,3-dichloro variant discussed here is typically encountered as a process impurity , a structural analog for Structure-Activity Relationship (SAR) studies , or a specialized building block for sulfur-containing heterocycles.

Due to its niche application, full REACH registration data is often absent. The safety and handling protocols below are derived from Read-Across Toxicology principles, utilizing data from the 2,4-isomer and parent 2,3-dichlorothiophenol.

Chemical Identity Table

| Parameter | Data |

| Chemical Name | 2-[(2,3-Dichlorophenyl)sulfanyl]ethanol |

| Synonyms | 2,3-Dichlorophenyl-2-hydroxyethyl sulfide; 2-(2,3-Dichlorophenylthio)ethanol |

| CAS Number | 688762-59-6 (Primary Reference) |

| Molecular Formula | C₈H₈Cl₂OS |

| Molecular Weight | 223.12 g/mol |

| SMILES | OCCSc1c(Cl)c(Cl)ccc1 |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

Part 2: Synthesis & Reaction Mechanisms

Core Synthesis Protocol

The most robust synthesis route utilizes a nucleophilic substitution (Sɴ2) reaction between 2,3-dichlorothiophenol and 2-chloroethanol (or ethylene oxide) under basic conditions.

Reagents:

-

Nucleophile: 2,3-Dichlorothiophenol (CAS: 17231-95-7)

-

Electrophile: 2-Chloroethanol (CAS: 107-07-3)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

-

Solvent: DMF (Dimethylformamide) or Ethanol

Mechanism: The base deprotonates the thiol (-SH) to form the highly nucleophilic thiolate anion (-S⁻).[1] This anion attacks the primary carbon of the 2-chloroethanol, displacing the chloride ion.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic pathway for 2-[(2,3-dichlorophenyl)sulfanyl]ethanol, highlighting the critical oxidation risk.

Part 3: Safety Assessment (GHS & HSE)

Signal Word: WARNING

Hazard Classification (GHS)

Based on the functional groups (chlorinated aryl thioether) and analog data:

-

H411: Toxic to aquatic life with long-lasting effects (Common for chlorinated aromatics).

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5][6][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][2][6][7][9] Remove contact lenses if present and easy to do.[4][2][6][7][8][9] Continue rinsing.[4][2][6][7][8][9][10]

Emergency Decision Tree

Figure 2: Immediate response protocols for exposure incidents.

Part 4: Handling, Storage, & Stability[11][12]

The "Thioether" Stability Issue

As a scientist, you must recognize that the sulfur atom in this molecule is susceptible to oxidation.

-

Risk: Exposure to air or peroxides will oxidize the sulfide (-S-) to the sulfoxide (-S(=O)-) and eventually the sulfone (-S(=O)₂-) .

-

Impact: This changes the polarity and biological activity of the compound, ruining SAR studies.

-

Protocol: Store under Inert Atmosphere (Nitrogen or Argon) .

Storage Specifications

| Parameter | Requirement | Scientific Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows oxidation kinetics and inhibits disulfide formation. |

| Atmosphere | Inert (N₂/Ar) | Prevents S-oxidation (Sulfoxide formation). |

| Container | Amber Glass | Protects from UV-induced radical formation at the C-Cl bond. |

| Incompatibility | Strong Oxidizers | Reaction with H₂O₂ or Nitric Acid is exothermic and destructive. |

PPE & Permeation

Do not rely on standard latex gloves. Chlorinated sulfur compounds can permeate latex rapidly.

-

Recommended: Nitrile (min 0.11mm thickness) or Fluoroelastomer (Viton) for prolonged handling.

References

-

MolAid Chemical Database. (n.d.). 2-[(2,3-dichlorophenyl)sulfanyl]ethanol - CAS 688762-59-6.[11] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15098-79-0 (2,4-isomer analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier for Chlorinated Thioethers. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gpreinc.com [gpreinc.com]

- 3. regdocs.bd.com [regdocs.bd.com]

- 4. leap.epa.ie [leap.epa.ie]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. airgas.com [airgas.com]

- 11. 2-[(2,3-dichlorophenyl)sulfanyl]ethanol - CAS号 688762-59-6 - 摩熵化学 [molaid.com]

Comprehensive Chemical Profiling of 2,3-Dichlorophenylthioethanol: Structural Identifiers and Applications in Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogenated thioethers is a proven method for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). 2,3-Dichlorophenylthioethanol (CAS: 688762-59-6) serves as a critical building block and halogenated linker in the synthesis of targeted therapeutics. This whitepaper provides an in-depth elucidation of its chemical identifiers—specifically its SMILES string and InChI key—and details a self-validating experimental protocol for its synthesis, grounded in fundamental mechanistic causality.

Structural Elucidation and Chemical Identifiers

Accurate cheminformatics data is the backbone of computational drug discovery. The precise mapping of a molecule ensures that in silico models correctly predict steric hindrance, lipophilicity, and metabolic liabilities.

The SMILES String: A Topological Map

The Canonical Simplified Molecular-Input Line-Entry System (SMILES) for 2,3-Dichlorophenylthioethanol is: OCCSc1c(Cl)c(Cl)ccc1

Mechanistic Breakdown:

-

OCCS: Represents the 2-hydroxyethylthio aliphatic chain. The terminal hydroxyl group provides a handle for further functionalization (e.g., esterification or etherification).

-

c1...ccc1: Denotes the aromatic benzene ring.

-

c(Cl)c(Cl): Explicitly maps the two chlorine atoms to the 2- and 3-positions relative to the thioether linkage at position 1.

This string allows cheminformatics software to instantly calculate metrics like the Topological Polar Surface Area (TPSA), which is critical for assessing the viability of this linker in drug conjugates[1].

The InChI and InChIKey: Unique Digital Signatures

The IUPAC International Chemical Identifier (InChI) provides a strictly unique, layered representation. The standard InChI for this compound is: InChI=1S/C8H8Cl2OS/c9-7-3-1-2-6(8(7)10)12-5-4-11/h1-3,11H,4-5H2

Layer Resolution:

-

Formula Layer (C8H8Cl2OS) : Confirms the exact atomic composition.

-

Connectivity Layer (c9-7-3-1-2-6(8(7)10)12-5-4-11) : Maps the exact bonding network, distinguishing it from isomers like 2,4- or 3,5-dichlorophenylthioethanol.

-

Hydrogen Layer (h1-3,11H,4-5H2) : Defines the placement of hydrogen atoms, crucial for resolving tautomeric ambiguities.

The corresponding InChIKey is a 27-character SHA-256 hashed version of the InChI (formatted as a 14-character connectivity hash, a 10-character stereochemistry/isotopic hash, and a protonation state flag, e.g., [HashBlock1]-[HashBlock2]-N). This serves as a fixed-length digital signature for database indexing across global chemical repositories [2].

Quantitative Physicochemical Profile

To facilitate rapid comparison for drug design, the core quantitative data for 2,3-Dichlorophenylthioethanol is summarized below [3].

| Parameter | Specification |

| Chemical Name | 2-(2,3-Dichlorophenylthio)ethanol |

| CAS Registry Number | 688762-59-6 |

| Molecular Formula | C8H8Cl2OS |

| Molecular Weight | 223.12 g/mol |

| LogP (Predicted) | 3.08 |

| Topological Polar Surface Area (TPSA) | 20.23 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

| Rotatable Bonds | 3 |

Mechanistic Role in Drug Development

The selection of a 2,3-dichlorophenylthioether moiety in drug design is rarely arbitrary. As an Application Scientist, I emphasize three causal factors for its utilization:

-

Steric and Electronic Modulation : The adjacent chlorine atoms at positions 2 and 3 create a unique steric bulk and a strong electron-withdrawing effect. This modulates the pKa of adjacent functional groups and increases the overall lipophilicity (LogP = 3.08), enhancing cellular membrane permeability.

-

Metabolic Stability : Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidation. The steric shielding and electron-withdrawing nature of the ortho and meta chlorines protect the ring from rapid phase I metabolism.

-

Redox-Active Linkages : The thioether linkage can be selectively oxidized to a sulfoxide or sulfone during later stages of API synthesis, providing a mechanism to fine-tune the aqueous solubility of the final drug candidate.

Experimental Workflow and Visualization

Below is the logical workflow for the synthesis and validation of 2,3-Dichlorophenylthioethanol, demonstrating the transition from starting materials to a quality-controlled product.

Workflow for the SN2 synthesis and validation of 2,3-Dichlorophenylthioethanol.

Self-Validating Experimental Protocol: Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the mechanistic causality behind the experimental choice, ensuring reproducibility and high yield.

Step 1: Thiolate Generation

-

Procedure : Dissolve 1.0 equivalent of 2,3-dichlorobenzenethiol in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

-

Causality : K₂CO₃ acts as a mild base to deprotonate the thiol, generating a highly nucleophilic thiolate anion. DMF, a polar aprotic solvent, is chosen specifically because it solvates the potassium cation but leaves the thiolate anion "naked" and highly reactive. This significantly accelerates the subsequent SN2 attack compared to using protic solvents like ethanol, which would dampen nucleophilicity via hydrogen bonding.

Step 2: Alkylation (SN2 Reaction)

-

Procedure : Dropwise add 1.1 equivalents of 2-chloroethanol to the reaction mixture. Elevate the temperature to 60°C and stir for 4 hours.

-

Causality : The primary alkyl chloride (2-chloroethanol) is an ideal electrophile for an SN2 mechanism. The elevated temperature provides the activation energy necessary to overcome the steric hindrance imposed by the adjacent chlorine atom at the 2-position of the aromatic ring.

Step 3: Liquid-Liquid Extraction (Workup)

-

Procedure : Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality : EtOAc selectively partitions the target organic product from the aqueous layer. The aqueous layer effectively traps and removes the inorganic salts (KCl, unreacted K₂CO₃) and the highly polar DMF solvent, ensuring a clean crude product.

Step 4: Analytical Validation (Quality Control)

-

Procedure : Validate the crude product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR).

-

Causality (Self-Validation) : A protocol is only as good as its verification.

-

LC-MS must show the [M+H]⁺ parent ion at m/z ~223.1, confirming the molecular weight.

-

¹H NMR must confirm the disappearance of the thiol proton (typically around 3.5 ppm) and the appearance of the aliphatic ethylene protons as distinct multiplets (approx. 3.0–4.0 ppm), alongside the characteristic 1,2,3-trisubstituted aromatic splitting pattern (two doublets and a triplet).

-

References

Methodological & Application

Application Notes and Protocols for 2,3-Dichlorophenylthioethanol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2,3-Dichlorophenylthioethanol is a specialized bifunctional molecule poised for significant application in pharmaceutical synthesis. Its structure, incorporating a nucleophilic thiol precursor (2,3-dichlorothiophenol) and a reactive hydroxyl group, presents a versatile scaffold for the construction of complex heterocyclic systems and as a linker in multi-component drug architectures. The dichlorinated phenyl ring offers a site for modulating lipophilicity and metabolic stability, and can participate in various cross-coupling reactions, making it a valuable building block in medicinal chemistry.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,3-Dichlorophenylthioethanol. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between reaction conditions and outcomes, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2,3-Dichlorophenylthioethanol and its primary precursor, 2,3-dichlorothiophenol, is presented below.

| Property | 2,3-Dichlorophenylthioethanol (Predicted) | 2,3-Dichlorothiophenol[1] |

| Molecular Formula | C₈H₈Cl₂OS | C₆H₄Cl₂S |

| Molecular Weight | 223.12 g/mol | 179.07 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid | White to light yellow crystalline solid |

| Boiling Point | Not available | 95-98 °C at 0.5 mmHg |

| Melting Point | Not available | 56-60 °C |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, alcohols) | Soluble in organic solvents |

Safety and Handling:

2,3-Dichlorothiophenol, the precursor to 2,3-Dichlorophenylthioethanol, is known to be harmful if swallowed and causes skin and eye irritation[1]. It is crucial to handle this and its derivatives with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) for the specific reagents being used.

Part 1: Synthesis of 2,3-Dichlorophenylthioethanol

The most direct and efficient synthesis of 2,3-Dichlorophenylthioethanol is achieved via a Williamson-type thioetherification reaction. This involves the nucleophilic attack of the thiolate anion of 2,3-dichlorothiophenol on a suitable two-carbon electrophile, such as 2-chloroethanol. The formation of the thiolate is critical and is typically accomplished using a moderately strong base.

Caption: Synthetic workflow for 2,3-Dichlorophenylthioethanol.

Detailed Experimental Protocol: Synthesis of 2,3-Dichlorophenylthioethanol

This protocol is based on established methods for analogous thioether syntheses[2].

Materials:

-

2,3-Dichlorothiophenol (1.0 eq)

-

Sodium hydroxide (1.1 eq)

-

2-Chloroethanol (1.2 eq)

-

Ethanol (anhydrous)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.

-

Thiolate Formation: Charge the flask with 2,3-dichlorothiophenol (1.0 eq) and anhydrous ethanol. Begin stirring and purge the system with nitrogen. In a separate beaker, dissolve sodium hydroxide (1.1 eq) in a minimal amount of water and add it to the dropping funnel. Add the NaOH solution dropwise to the stirred solution of the thiophenol at room temperature. Stir for 30 minutes to ensure complete formation of the thiolate.

-

Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol spot is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add deionized water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude 2,3-Dichlorophenylthioethanol can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Proposed Application in Pharmaceutical Synthesis

While no commercialized pharmaceutical has been identified as directly utilizing 2,3-Dichlorophenylthioethanol as a starting intermediate in publicly available literature, its structure is highly amenable to the synthesis of bioactive heterocyclic scaffolds. A compelling potential application is in the synthesis of substituted 1,4-benzothiazines. 1,4-Benzothiazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antipsychotic properties[1][3][4][5][6].

The proposed synthesis involves the initial amination of 2,3-Dichlorophenylthioethanol, followed by an intramolecular cyclization to form the benzothiazine ring system.

Caption: Proposed synthetic route to a 1,4-benzothiazine derivative.

Proposed Protocol: Synthesis of a 4-Substituted-2,3-dihydro-4H-benzo[b][7][8]thiazine Derivative

This protocol outlines a plausible synthetic route and is intended as a starting point for further research and development.

Part A: Activation of the Hydroxyl Group

-

Dissolve 2,3-Dichlorophenylthioethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated intermediate.

Part B: Amination

-

Dissolve the tosylated intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add the desired primary amine (R-NH₂) (2.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

After cooling, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amino-intermediate.

Part C: Intramolecular Cyclization

-

To a solution of the amino-intermediate (1.0 eq) in an anhydrous solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

-

Degas the mixture and reflux under a nitrogen atmosphere for 12-24 hours.

-

Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the desired 1,4-benzothiazine derivative.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 2,3-Dichlorophenylthioethanol.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 2,3-dichloro-substituted pattern (doublet and triplet). Two triplets corresponding to the -S-CH₂- and -CH₂-OH protons of the ethylthio group. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Aromatic carbons with characteristic shifts due to the chloro-substituents. Two aliphatic carbon signals for the ethylthio group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of 2,3-Dichlorophenylthioethanol (m/z = 222 for ³⁵Cl isotopes), with a characteristic isotopic pattern for two chlorine atoms. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. C-S stretching vibrations around 600-800 cm⁻¹. Aromatic C-H and C=C stretching bands. |

General Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. For complex spectra, 2D techniques such as COSY and HSQC may be beneficial for structural elucidation.

General Protocol for GC-MS Analysis:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., DCM, ethyl acetate).

-

Inject an aliquot into the GC-MS system.

-

Use a standard non-polar or medium-polarity column and a suitable temperature program to achieve good separation.

-

Analyze the resulting mass spectrum for the molecular ion and fragmentation pattern to confirm the structure.

References

-

Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Pharmaffiliates. Retrieved from [Link]

-

Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride. (2017, August 4). Patsnap Eureka. Retrieved from [Link]

-

Leś, A., Badowska-Rosłonek, K., Łaszcz, M., Kamieńska-Duda, A. E., Baran, P., & Kaczmarek, Ł. S. (2020). Optimization of aripiprazole synthesis. ResearchGate. Retrieved from [Link]

- A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride. (n.d.). Google Patents.

- A process for the preparation of aripiprazole and intermediates thereof. (n.d.). Google Patents.

-

Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[7][8]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136.

-

Zhao, D.-Y., Guo, X.-K., Li, J.-H., & Tang, R.-Y. (2012). Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles. Organic Chemistry Portal. Retrieved from [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025, February 24). RSC Publishing. Retrieved from [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025, February 24). PMC. Retrieved from [Link]

-

Saadouni, M., Ghailane, T., Boukhris, S., Hassikou, A., Habbadi, N., Ghailane, R., Harcharras, M., Souizi, A., & Amri, H. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. Retrieved from [Link]

- Saralaya, M. G., D’Souza, C., & Isloor, A. M. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences, 4(1), 52-74.

-

Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

2,3-Dichlorophenylthioethanol in antifungal drug discovery

Application Note: 2,3-Dichlorophenylthioethanol as a Strategic Scaffold in Antifungal Fragment-Based Drug Discovery

Part 1: Executive Summary & Technical Rationale

2,3-Dichlorophenylthioethanol represents a high-value "privileged structure" in the design of next-generation antifungal agents. While the 2,4-dichlorophenyl moiety is ubiquitous in first-generation azoles (e.g., Miconazole, Econazole) and benzothiophenes (e.g., Sertaconazole), the 2,3-dichloro isomer offers a critical avenue for Structure-Activity Relationship (SAR) exploration.

This scaffold serves as a robust building block for synthesizing thioether-linked azoles , a class of compounds designed to target Lanosterol 14

-

Metabolic Stability: Modulation of oxidative metabolism profiles compared to their ether counterparts.

-

Lipophilicity Tuning: The sulfur atom enhances lipophilicity (LogP), potentially improving fungal cell wall penetration.

-

Resistance Evasion: The distinct steric bulk of the 2,3-pattern probes alternative binding poses within the CYP51 hydrophobic access channel, potentially overcoming resistance driven by point mutations (e.g., Y132H in Candida spp.).

Part 2: Chemical Synthesis Protocols

Objective: To utilize 2,3-Dichlorophenylthioethanol as a precursor for generating a library of N-substituted imidazole/triazole antifungals.

Workflow Diagram: Scaffold Activation & Coupling

Caption: Synthetic route for converting the alcohol scaffold into an active antifungal agent via mesylation and nucleophilic displacement.

Detailed Protocol: Synthesis of 1-[2-(2,3-Dichlorophenylthio)ethyl]-1H-imidazole

Reagents:

-

2,3-Dichlorophenylthioethanol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Imidazole (or 1,2,4-Triazole) (1.2 eq)

-

Sodium Hydride (NaH, 60% dispersion) (1.5 eq)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, anhydrous)

Step 1: Activation of the Alcohol

-

Dissolve 2,3-Dichlorophenylthioethanol (10 mmol) in dry DCM (20 mL) under nitrogen atmosphere.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add TEA (15 mmol) followed by dropwise addition of MsCl (12 mmol).

-

Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (

) should disappear, replaced by the mesylate ( -

Workup: Wash with water, brine, dry over

, and concentrate in vacuo to yield the crude mesylate. Note: Use immediately for the next step to avoid degradation.

Step 2: Azole Coupling

-

In a separate flask, suspend NaH (15 mmol) in dry DMF (10 mL) at 0°C.

-

Slowly add Imidazole (12 mmol) and stir for 30 mins until hydrogen evolution ceases (formation of sodium imidazolide).

-

Dissolve the crude mesylate from Step 1 in DMF (5 mL) and add dropwise to the imidazolide solution.

-

Heat the mixture to 80°C for 4-6 hours.

-

Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[1] Wash organics with LiCl solution (to remove DMF).

-

Purification: Flash column chromatography (DCM:MeOH gradient) to isolate the target thioether-azole.

Part 3: Biological Evaluation Protocols

Objective: Validate the antifungal potency of the synthesized library against key pathogens (Candida albicans, Aspergillus fumigatus).

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Molds)

Materials:

-

RPMI 1640 medium (buffered to pH 7.0 with MOPS).

-

96-well microtiter plates (U-bottom).

-

Positive Control: Fluconazole / Voriconazole.

-

Resazurin dye (optional for colorimetric readout).

Procedure:

-

Stock Preparation: Dissolve test compounds in DMSO to 10 mg/mL. Dilute in RPMI to obtain a starting working concentration (e.g., 64

g/mL). -

Plate Setup: Add 100

L of RPMI to columns 2-12. Add 200 -

Inoculum: Prepare fungal suspension adjusted to

to -

Inoculation: Add 100

L of inoculum to all wells (Final drug range: 64 - 0.125 -

Incubation: Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).

-

Readout: The MIC is the lowest concentration showing distinct inhibition of growth (optically clear) compared to the growth control.

Data Presentation Template:

| Compound ID | R-Group | MIC (C. albicans) [ | MIC (A. fumigatus) [ | LogP (Calc) |

| Ref (Fluconazole) | - | 0.5 | >64 | 0.5 |

| Target-2,3-Cl | Imidazole | 0.25 | 4.0 | 3.2 |

| Analog-2,4-Cl | Imidazole | 0.5 | 8.0 | 3.2 |

Part 4: Mechanism of Action (MoA) Verification

Objective: Confirm that the 2,3-dichlorophenylthioethanol derivative targets the ergosterol pathway (CYP51 inhibition) rather than acting via non-specific toxicity.

Pathway Diagram: Ergosterol Biosynthesis Inhibition

Caption: Mechanism of Action. The 2,3-dichloro scaffold facilitates binding to CYP51, blocking Lanosterol demethylation and leading to toxic sterol accumulation.

Protocol 2: Sterol Quantitation Assay (UV-Vis Method)

-

Culture: Grow C. albicans in Sabouraud Dextrose Broth (SDB) with sub-MIC concentrations of the test compound for 16h.

-

Saponification: Harvest cells by centrifugation. Resuspend pellets in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour.

-

Extraction: Cool to RT. Add 1 mL sterile water and 3 mL n-heptane . Vortex vigorously for 3 mins.

-

Analysis: Isolate the heptane layer. Scan UV absorbance between 240–300 nm.

-

Interpretation:

-

Ergosterol: Characteristic peaks at 281.5 nm.

-

24(28)-Dehydroergosterol (Precursor): Intense peak at 230 nm and 281.5 nm depression indicates CYP51 blockage.

-

Calculation: % Ergosterol reduction =

.

-

References

-

Design and Synthesis of Azole Antifungals

-

Zhang, L., et al. "Design, Synthesis, and Antifungal Activity of Novel Triazole Derivatives." Journal of Medicinal Chemistry, 2022. Link

-

-

Thioether Linker Utility

-

CLSI Protocols

-

Clinical and Laboratory Standards Institute. "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3, 2008. Link

-

-

Mechanism of Action (Sterol Analysis)

-

Arthington-Skaggs, B. A., et al. "Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans." Journal of Clinical Microbiology, 1999. Link

-

Sources

Application Note: Nucleophilic Substitution Protocols for Thioethanol Synthesis

Executive Summary

2-Mercaptoethanol (BME or

This application note provides a comprehensive guide to the mechanistic causality, quantitative reaction parameters, and self-validating protocols required to synthesize high-purity 2-mercaptoethanol while suppressing unwanted secondary reactions.

Mechanistic Principles & Reaction Causality

The synthesis of 2-mercaptoethanol is driven by an

The Causality of Byproduct Formation: A critical challenge in this synthesis is the formation of thiodiglycol (TDG), a bis-alkylated byproduct. Once the primary product (2-mercaptoethanol) is formed, its newly generated thiolate group can act as a secondary nucleophile, attacking another molecule of ethylene oxide[2].

Experimental Rationale to Suppress TDG:

-

Excess Nucleophile: In continuous flow systems using

, maintaining a high molar excess of -

Pre-formed Thiolate Salts: In batch reactors, utilizing sodium hydrosulfide (NaSH) instead of

gas provides a highly reactive, pre-formed nucleophile. This allows the reaction to proceed rapidly at lower temperatures, consuming the ethylene oxide before secondary attacks can occur. Subsequent neutralization with sulfuric acid locks the product in its protonated, less nucleophilic thiol state[3].

Fig 1. SN2 ring-opening mechanism and the competing thiodiglycol byproduct pathway.

Quantitative Reaction Parameters

The choice of reaction conditions dictates the yield and purity of the final thioethanol product. The table below summarizes the optimized parameters for both continuous flow (industrial scale) and batch (bench scale) methodologies.

| Parameter | Route A: | Route B: NaSH (Batch Autoclave) |

| Nucleophile | Hydrogen Sulfide ( | Sodium Hydrosulfide (NaSH) |

| Electrophile | Ethylene Oxide | Ethylene Oxide |

| Catalyst | Zeolite (e.g., LZY-54) or Thiodiglycol | None required (NaSH is highly reactive) |

| Molar Ratio (Nuc:Elec) | 5:1 to 50:1 (High Excess) | 1:1 to 1.2:1 |

| Operating Temperature | 30 °C – 80 °C | 50 °C – 120 °C (125 °F - 250 °F) |

| Enthalpy Control | Jacketed cooling required ( | Controlled dosing of electrophile |

| Primary Impurity | Thiodiglycol (TDG) | Minimal (Suppressed by pH control) |

| Reference | [2], | [3] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a built-in physical or chemical checkpoint to verify success before proceeding.

Protocol A: Bench-Scale Synthesis via Sodium Hydrosulfide (Batch Method)

This method leverages the high nucleophilicity of NaSH to achieve high selectivity without the need for extreme

Step 1: Nucleophile Preparation

-

Charge a 1-liter stainless-steel autoclave with an aqueous solution of sodium hydroxide.

-

Bubble

gas through the solution until the hydroxide is fully converted to sodium hydrosulfide (NaSH). -

Self-Validation Checkpoint: Monitor the pH. A drop from highly alkaline (>13) to approximately 9-10 indicates complete conversion to the hydrosulfide salt.

Step 2: Electrophile Dosing &

-

Heat the reactor mixture to 65 °C (150 °F).

-

Slowly dose ethylene oxide into the reactor over a period of 10–15 minutes.

-

Causality: Slow addition prevents the accumulation of unreacted ethylene oxide, thereby starving the secondary reaction pathway that leads to thiodiglycol.

-

Self-Validation Checkpoint: The reaction is highly exothermic. A spontaneous rise in temperature and a transient pressure spike (e.g., to 40 psig) definitively confirms that the nucleophilic attack has initiated[3].

Step 3: Quenching & Phase Separation

-

Allow the reaction to stir for 10 minutes post-dosing to ensure complete conversion.

-

Neutralize the reactor product by adding 98% sulfuric acid (

) until the mixture reaches a pH of 3.0. -

Self-Validation Checkpoint: Upon reaching pH 3.0, the mixture will spontaneously separate into two distinct phases: a dense aqueous phase (containing sodium sulfate) and a lighter organic phase (containing the crude 2-mercaptoethanol)[3].

Step 4: Distillation & Isolation

-

Decant the organic phase and subject it to fractional distillation.

-

Self-Validation Checkpoint: 2-Mercaptoethanol distills cleanly at 157 °C. The absence of a high-boiling fraction at 282 °C (540 °F) validates that zero thiodiglycol was formed during the reaction[3].

Fig 2. Self-validating experimental workflow for batch-scale 2-mercaptoethanol synthesis.

Protocol B: Continuous Flow Synthesis via (Scale-Up Method)

This protocol is designed for high-throughput synthesis utilizing solid-state catalysts[2].

Step 1: Reactor Priming

-

Pack a jacketed continuous flow reactor with a solid zeolite catalyst (e.g., LZY-54).

-

Flow

gas over the catalyst bed for 20 minutes to condition the active sites[2].

Step 2: Reactant Mixing

-

Feed

and ethylene oxide independently using mass flow controllers into a static mixer packed with glass beads. Maintain a strict molar ratio of at least 5:1 ( -

Causality: The static mixer ensures a completely homogeneous liquid phase before contacting the catalyst, preventing localized hot spots that cause ethylene oxide polymerization.

Step 3: Catalytic Conversion

-

Pass the mixed feed through the downflow reactor maintained between 30 °C and 80 °C.

-